molecular formula C11H20N2O4S B2505781 Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate CAS No. 2173999-68-1

Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate

Cat. No.: B2505781
CAS No.: 2173999-68-1
M. Wt: 276.35
InChI Key: AJIUNUWGKXZNCT-LDYMZIIASA-N
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Description

Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate is a useful research compound. Its molecular formula is C11H20N2O4S and its molecular weight is 276.35. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate typically involves the formation of the thieno[3,4-c]pyrrole ring system followed by the introduction of functional groups at specific positions. Key steps in the synthesis include the cyclization of precursor molecules and subsequent functionalization reactions under controlled conditions such as temperature, pH, and reaction time.

  • Industrial Production Methods: : Industrial production of this compound often involves optimized synthetic routes to maximize yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and crystallization may be used to purify the compound after synthesis. Specific details of industrial production might involve the use of batch reactors or continuous flow systems to manage large-scale production efficiently.

Chemical Reactions Analysis

  • Types of Reactions: : Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate undergoes a variety of chemical reactions, including:

    • Oxidation: : Where specific functional groups may be oxidized to form new products.

    • Reduction: : Functional groups can be reduced under specific conditions.

    • Substitution: : Various substitutions may occur, especially at the amino or carboxylate groups, leading to derivative compounds.

  • Common Reagents and Conditions: : Common reagents for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Conditions might range from ambient temperature to elevated temperatures, and inert atmospheres might be used to prevent unwanted side reactions.

  • Major Products Formed: : The major products of these reactions will depend on the specific reagents and conditions used but can include various derivatives of the original compound, where key functional groups are modified or new groups are introduced.

Scientific Research Applications

  • Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, given its reactivity and the variety of functional groups it contains.

  • Biology: : It may play a role in biological studies, particularly in the investigation of biochemical pathways where similar structures are present.

  • Medicine: : Potential pharmaceutical applications, especially if the compound or its derivatives exhibit biological activity, could lead to new therapeutic agents.

  • Industry: : Industrial applications may include its use as an intermediate in the synthesis of other chemicals or materials, owing to its complex structure and functional group diversity.

Mechanism of Action: The mechanism of action of Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate typically involves interactions at the molecular level with specific biological targets or chemical reagents. These interactions can include binding to enzyme active sites, participating in electron transfer reactions, or forming temporary intermediates in a reaction pathway. The specific mechanism would depend on the application, whether in a biological or chemical context.

Comparison with Similar Compounds: this compound can be compared to other compounds with similar structural motifs, such as those containing the thieno[3,4-c]pyrrole ring system or similar functional groups.

  • Uniqueness: : Its uniqueness lies in the specific arrangement of functional groups and the stereochemistry at the chiral centers, which can confer distinct reactivity and interactions compared to similar molecules.

  • Similar Compounds: : Examples of similar compounds include those with thieno ring systems or pyrrole derivatives, such as 2,3-dihydrothieno[3,4-b][1,4]dioxine or pyrrole-2-carboxylates.

And there you have it: the world of this compound, all wrapped up in a neat little package. Anything else you’re curious about?

Properties

IUPAC Name

tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-4-8-5-18(15,16)7-11(8,12)6-13/h8H,4-7,12H2,1-3H3/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIUNUWGKXZNCT-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CS(=O)(=O)CC2(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CS(=O)(=O)C[C@@]2(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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